molecular formula C9H8F3N B13299189 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine

Cat. No.: B13299189
M. Wt: 187.16 g/mol
InChI Key: WLHMNWIKAFDIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine ( 1405971-38-1) is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a cyclopropylamine scaffold substituted with a 3,4,5-trifluorophenyl group, a combination that provides strategic structural rigidity and influences the molecule's electronic properties and metabolic stability . With a molecular formula of C9H8F3N and a molecular weight of 187.16 g/mol, this amine serves as a critical synthetic intermediate . Compounds within this chemical class, characterized by a fluorinated arylcyclopropylamine structure, are frequently employed in the synthesis of more complex active pharmaceutical ingredients (APIs) . Specifically, closely related derivatives, such as 2-(3,4-difluorophenyl)cyclopropan-1-amine, are established key intermediates in the multi-step synthesis of commercially significant drugs like Ticagrelor, a platelet aggregation inhibitor . The presence of multiple fluorine atoms on the aromatic ring is a common strategy in drug design to fine-tune a molecule's lipophilicity, binding affinity, and overall pharmacokinetic profile. As such, this compound offers researchers a versatile starting point for constructing novel molecular entities for biological testing. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

2-(3,4,5-trifluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H8F3N/c10-6-1-4(5-3-8(5)13)2-7(11)9(6)12/h1-2,5,8H,3,13H2

InChI Key

WLHMNWIKAFDIJR-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Preparation Methods

Cyclopropanation of Trifluorophenyl-Substituted Alkenes

The key step in synthesizing 2-(3,4,5-trifluorophenyl)cyclopropan-1-amine is the cyclopropanation of alkenes bearing the trifluorophenyl group. This is typically achieved by:

  • Starting from 3,4,5-trifluorobenzaldehyde or related trifluorophenyl precursors.
  • Conversion to an alkene intermediate via aldol condensation or Wittig reaction.
  • Cyclopropanation using reagents such as trimethylsulfoxonium iodide with a strong base (e.g., sodium hydride or sodium hydroxide) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

This yields cyclopropane carboxylate esters with the trifluorophenyl substituent.

Functional Group Transformations to the Amine

Following cyclopropanation, the ester or acid derivatives are converted to the corresponding amine through multi-step transformations:

  • Hydrolysis of esters to carboxylic acids under acidic or basic conditions.
  • Conversion of carboxylic acids to acyl chlorides using reagents such as thionyl chloride.
  • Formation of acyl azides via reaction with sodium azide and phase-transfer catalysts.
  • Curtius rearrangement or alternative safer rearrangements to yield the cyclopropylamine.

Alternatively, amides may be formed from esters or acids by reaction with ammonia or methyl formate, followed by Hofmann rearrangement or other amination methods.

Stereochemical Control

Chiral catalysts such as chiral oxazaborolidine catalysts with borane complexes are employed to achieve enantioselective reductions or cyclopropanations, allowing preparation of the (1R,2S)-enantiomer with high stereochemical purity.

Industrial and Environmentally Friendly Considerations

Previous methods for preparing related cyclopropylamines often involved hazardous reagents such as diazomethane, diphenylphosphoryl azide, and palladium acetate, which pose safety and cost challenges for scale-up.

Recent advances focus on:

  • Avoiding explosive or highly toxic reagents.
  • Employing safer azide sources and reaction conditions.
  • Using catalytic asymmetric cyclopropanation to reduce steps and improve yields.
  • Isolating crystalline hydrochloride salts directly to simplify purification.

These improvements make the synthesis more industrially viable and environmentally friendly.

Comparative Data Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Notes/Outcome
1 Aldol condensation or Wittig reaction 3,4,5-Trifluorobenzaldehyde, base, aldehyde or phosphonium ylide Formation of trifluorophenyl-substituted alkene intermediate
2 Cyclopropanation Trimethylsulfoxonium iodide, NaH/NaOH, DMSO Formation of cyclopropane ester with trifluorophenyl group
3 Hydrolysis Acidic or basic aqueous conditions Conversion of ester to carboxylic acid
4 Acyl chloride formation Thionyl chloride, toluene Formation of acyl chloride intermediate
5 Acyl azide formation Sodium azide, phase-transfer catalyst Precursor for Curtius rearrangement
6 Curtius rearrangement Heat, inert atmosphere Conversion to cyclopropylamine
7 Salt formation HCl, solvent Isolation of crystalline amine hydrochloride

Research Discoveries and Innovations

  • The use of chiral oxazaborolidine catalysts enables enantioselective reduction of keto intermediates, improving stereochemical purity and yield.
  • Alternative cyclopropanation reagents such as dimethylsulfoxonium methylide provide safer and more efficient ring closure.
  • Direct isolation of amine hydrochloride salts avoids handling of free amines, enhancing safety and stability.
  • Avoidance of in situ diazomethane formation and expensive reagents like diphenylphosphoryl azide reduces cost and hazard.
  • Recent patents describe processes that eliminate explosive Curtius rearrangements by employing safer azide chemistry and milder conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclopropane derivative with a different functional group.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce various cyclopropane derivatives.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclopropane ring provides structural rigidity. These features can influence the compound’s biological activity and its potential as a therapeutic agent .

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs. Chlorine/Bromine: Compounds with trifluorophenyl groups (e.g., target compound) exhibit enhanced lipophilicity and metabolic stability compared to chloro- or bromo-substituted analogs (e.g., 3-chloro-4-fluoro derivative in ).
  • Trifluoromethyl vs. Trifluorophenyl : The trifluoromethyl group (as in ) introduces steric bulk and distinct electronic effects compared to trifluorophenyl, which may alter receptor-binding specificity.
  • Stereochemistry : Configurational isomers like (1R,2S)-difluorophenylcyclopropylamine highlight the importance of stereochemistry in pharmacological activity, though data for the target compound’s stereoisomers are unavailable.

Biological Activity

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine is a cyclopropane derivative characterized by a trifluorophenyl substituent. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The trifluoromethyl group enhances its lipophilicity, which may influence its interactions with biological targets.

  • Molecular Formula: C10_{10}H9_{9}F3_3N
  • Molecular Weight: Approximately 205.63 g/mol
  • Structure: The compound features a cyclopropane ring bonded to a trifluorophenyl group, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Binding Affinity: The trifluorophenyl group enhances binding affinity to various enzymes and receptors, potentially modulating their activity.
  • Structural Rigidity: The cyclopropane ring provides a rigid structure that may stabilize interactions with biological macromolecules.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antidepressant Effects

Preliminary studies suggest that this compound may possess antidepressant properties. It has been evaluated for its effects on neurotransmitter systems involved in mood regulation.

Enzyme Inhibition

The compound is being investigated for its potential as an enzyme inhibitor. Studies have shown that it can modulate the activity of certain enzymes involved in metabolic pathways.

Protein Interactions

Research indicates that this compound can influence protein interactions, making it a candidate for studies related to cellular signaling and receptor binding.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antidepressant Activity : A study demonstrated that the compound showed significant effects in animal models of depression, suggesting its potential as a therapeutic agent.
  • Enzyme Interaction Studies : Research focused on the compound's ability to inhibit specific enzymes involved in neurotransmitter metabolism. Results indicated a promising inhibitory effect, supporting further exploration in drug development.
  • Binding Affinity Assessments : Investigations into the binding characteristics revealed that the trifluorophenyl moiety enhances interaction with target proteins, which could lead to new therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameMolecular FormulaKey Features
Rac-(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amineC10_{10}H9_{9}F2_2NContains difluorophenyl; potentially lower biological activity due to fewer fluorine atoms.
Rac-(1R,2S)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amineC10_{10}H9_{9}F3_3NSubstituted at a different position; may exhibit different pharmacological profiles.
2-(3-fluorophenyl)cyclopropan-1-amineC9_{9}H10_{10}F1_1NLacks multiple fluorine substitutions; potentially lower reactivity and different effects.

Q & A

Q. What are the standard synthetic routes for 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine, and how are key intermediates purified?

Methodological Answer: The synthesis typically involves:

Cyclopropanation : A trifluorophenyl-substituted alkene undergoes [2+1] cycloaddition with a diazo compound to form the cyclopropane ring.

Amination : Introduction of the amine group via reductive amination or nucleophilic substitution.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product.
Critical intermediates, such as the trifluorophenyl precursor, require rigorous characterization (NMR, LC-MS) to ensure purity (>95%) .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation employs:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR verify cyclopropane ring protons (δ 1.2–2.5 ppm) and fluorine environments (δ -110 to -130 ppm).
  • X-ray Crystallography : Resolves stereochemistry (e.g., (1R,2S) enantiomer) and bond angles (~60° for cyclopropane).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C9_9H8_8F3_3N, m/z 187.16) .

Q. What is the compound’s role as an impurity standard in pharmaceutical development?

Methodological Answer: As an impurity in Ticagrelor synthesis, it is used to:

  • Establish Thresholds : Regulatory compliance (ICH Q3A/B) mandates quantification at ≤0.15% w/w.
  • Assess Pharmacokinetic Impact : In vitro assays (e.g., CYP450 inhibition) evaluate metabolic interference.
  • Analytical Reference : Calibrates HPLC-MS methods (C18 column, 0.1% TFA/ACN mobile phase) for batch monitoring .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

  • Enantiomer Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Rh+^+ with Josiphos ligands) yield (1R,2S) and (1S,2R) forms.
  • Activity Comparison : In vitro receptor-binding assays (e.g., serotonin transporters) show (1R,2S) exhibits 10-fold higher affinity due to spatial alignment with hydrophobic pockets.
  • Characterization : Chiral HPLC (Chiralpak IA column, n-hexane/IPA) confirms enantiomeric excess (>99%) .

Q. What analytical methods quantify trace impurities of this compound in drug formulations?

Methodological Answer:

  • HPLC-MS/MS : Reverse-phase C18 column, MRM transitions (m/z 187→140 for quantification).
  • Validation Parameters :
    • LOD/LOQ : 0.01 µg/mL and 0.03 µg/mL, respectively.
    • Linearity : R2^2 >0.999 over 0.1–10 µg/mL.
  • Forced Degradation Studies : Acidic (0.1M HCl) and oxidative (3% H2_2O2_2) conditions identify degradation pathways .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Potential discrepancies arise from:

  • Assay Variability : Standardize conditions (e.g., cell lines, incubation time).
  • Enantiomeric Purity : Verify via chiral analysis; racemic mixtures may obscure activity.
  • Solubility Effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity.
    Cross-study validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) is recommended .

Q. What computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking Simulations : AutoDock Vina with PDB receptors (e.g., 5HT1A_{1A}, PDB: 7E2Z).
  • Molecular Dynamics (MD) : 100-ns simulations in GROMACS assess binding stability (RMSD <2 Å).
  • QSAR Models : Train on fluorophenyl-cyclopropylamine derivatives to predict IC50_{50} values .

Q. How do fluorine substituents modulate physicochemical and pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : LogP increases by ~0.5 per fluorine (vs. non-fluorinated analogs), enhancing membrane permeability.
  • Metabolic Stability : Fluorine reduces CYP-mediated oxidation (t1/2_{1/2} increases from 2.1 to 4.8 h in human microsomes).
  • Electron Effects : Trifluorophenyl group withdraws electrons, stabilizing intermediates in nucleophilic reactions .

Q. What mechanistic insights exist for its interactions with neurological targets?

Methodological Answer:

  • In Vitro Binding : Radioligand assays (e.g., [3^3H]citalopram displacement) show nM affinity for serotonin transporters (SERT).
  • Functional Assays : Electrophysiology (patch-clamp) confirms inhibition of monoamine reuptake in neuronal cells.
  • Metabolite Profiling : LC-MS identifies N-acetylated metabolites with reduced activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.